molecular formula C7H8ClNO3S B1593787 2-Amino-6-chlorotoluene-4-sulphonic acid CAS No. 6387-27-5

2-Amino-6-chlorotoluene-4-sulphonic acid

Cat. No.: B1593787
CAS No.: 6387-27-5
M. Wt: 221.66 g/mol
InChI Key: RSCRGMCYBCTJGF-UHFFFAOYSA-N
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Description

2-Amino-6-chlorotoluene-4-sulphonic acid is an aromatic sulfonic acid derivative with the molecular formula C7H8ClNO3S. This compound is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring, along with a sulfonic acid group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chlorotoluene-4-sulphonic acid typically involves the sulfonation of 3-chloro-4-methylbenzeneamine. One common method is to bake 3-chloro-4-methylbenzeneamine hydrogensulfate in vacuo at 195°C . This process yields the desired sulfonic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactions using concentrated sulfuric acid or oleum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorotoluene-4-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonamides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-chlorotoluene-4-sulphonic acid is not fully understood. it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. The compound is also known to form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chlorotoluene-4-sulphonic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

3-amino-5-chloro-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCRGMCYBCTJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064304
Record name Benzenesulfonic acid, 3-amino-5-chloro-4-methyl-
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Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6387-27-5
Record name 3-Amino-5-chloro-4-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6387-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Amino-5-chloro-4-methylbenzenesulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-amino-5-chloro-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3-amino-5-chloro-4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chlorotoluene-4-sulphonic acid
Source European Chemicals Agency (ECHA)
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Record name 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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